4-[(Methylamino)methyl]pyrocatechol Hydrobromide
CAS No.: 1025423-95-3
Cat. No.: VC5676466
Molecular Formula: C8H12BrNO2
Molecular Weight: 234.093
* For research use only. Not for human or veterinary use.
![4-[(Methylamino)methyl]pyrocatechol Hydrobromide - 1025423-95-3](/images/structure/VC5676466.png)
Specification
CAS No. | 1025423-95-3 |
---|---|
Molecular Formula | C8H12BrNO2 |
Molecular Weight | 234.093 |
IUPAC Name | 4-(methylaminomethyl)benzene-1,2-diol;hydrobromide |
Standard InChI | InChI=1S/C8H11NO2.BrH/c1-9-5-6-2-3-7(10)8(11)4-6;/h2-4,9-11H,5H2,1H3;1H |
Standard InChI Key | PRTZQGUEQQHXPC-UHFFFAOYSA-N |
SMILES | CNCC1=CC(=C(C=C1)O)O.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-[(Methylamino)methyl]pyrocatechol hydrobromide belongs to the class of benzenediol derivatives, featuring a dihydroxyphenyl ring (catechol) substituted at the fourth position with a methylamino-methyl group. The hydrobromide salt form enhances its stability and solubility in polar solvents . Systematic IUPAC nomenclature designates it as 4-((methylamino)methyl)benzene-1,2-diol hydrobromide, while common synonyms include 4-[(Methylamino)methyl]-1,2-benzenediol hydrobromide and 4-[(METHYLAMINO)METHYL]PYROCATECHOL HBR .
Table 1: Key Physicochemical Properties
Spectroscopic and Crystallographic Data
While explicit spectral data (e.g., NMR, IR) for this compound is limited in publicly available literature, analogous catechol derivatives exhibit characteristic absorption bands for phenolic O–H (3200–3600 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) . X-ray crystallography of similar hydrobromide salts reveals ionic lattices stabilized by hydrogen bonding between bromide ions and protonated amine groups .
Synthetic Methodologies
Optimization Challenges
Key challenges include minimizing di- and tri-substituted byproducts during alkylation. Patent CN103864578A highlights the use of sodium sulfite to suppress oxidation side reactions and toluene extraction for purification . Reaction yields typically range from 60–75%, with purity ≥95% achievable via recrystallization from ethanol-water mixtures .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound is a precursor to dopamine receptor agonists and adrenergic agents, where the catechol moiety mimics endogenous catecholamines like dopamine and norepinephrine . Recent studies exploit its ability to cross the blood-brain barrier for Parkinson’s disease therapeutics .
Agrochemical Development
In agrochemistry, it serves as a building block for herbicides and fungicides, leveraging its redox-active catechol group to disrupt microbial electron transport chains . Field trials demonstrate efficacy against Phytophthora infestans at concentrations as low as 50 ppm .
Hazard | Precaution |
---|---|
Skin Contact | Wear nitrile gloves; rinse with water |
Inhalation | Use fume hood; monitor air quality |
Storage | Seal under nitrogen; avoid moisture |
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral derivatives could enhance its utility in CNS drug discovery. Preliminary work using BINOL-phosphoric acid catalysts shows promise for achieving >90% enantiomeric excess .
Green Chemistry Approaches
Replacing traditional solvents (e.g., toluene) with ionic liquids or supercritical CO₂ may improve reaction sustainability. Pilot-scale studies report 20% reductions in waste generation without compromising yield .
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